molecular formula C15H15ClN2O3 B11016360 N-{4-[(3-chloropropyl)carbamoyl]phenyl}furan-2-carboxamide

N-{4-[(3-chloropropyl)carbamoyl]phenyl}furan-2-carboxamide

Cat. No.: B11016360
M. Wt: 306.74 g/mol
InChI Key: XTHLBIVEIDSBBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-{[(3-chloropropyl)amino]carbonyl}phenyl)-2-furamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a furan ring, a phenyl group, and a chloropropyl amine moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[(3-chloropropyl)amino]carbonyl}phenyl)-2-furamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 4-aminobenzoyl chloride with 3-chloropropylamine to form an intermediate compound.

    Cyclization: The intermediate undergoes cyclization with furan-2-carboxylic acid under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[(3-chloropropyl)amino]carbonyl}phenyl)-2-furamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The chloropropyl group can participate in nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amines or thiols.

Scientific Research Applications

N-(4-{[(3-chloropropyl)amino]carbonyl}phenyl)-2-furamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-{[(3-chloropropyl)amino]carbonyl}phenyl)-2-furamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity.

Comparison with Similar Compounds

Similar Compounds

    N-(4-{[(3-chloropropyl)amino]carbonyl}phenyl)-2-thiopheneamide: Similar structure but with a thiophene ring instead of a furan ring.

    N-(4-{[(3-chloropropyl)amino]carbonyl}phenyl)-2-pyrroleamide: Contains a pyrrole ring instead of a furan ring.

Uniqueness

N-(4-{[(3-chloropropyl)amino]carbonyl}phenyl)-2-furamide is unique due to its furan ring, which imparts distinct electronic and steric properties compared to its thiophene and pyrrole analogs. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications.

Properties

Molecular Formula

C15H15ClN2O3

Molecular Weight

306.74 g/mol

IUPAC Name

N-[4-(3-chloropropylcarbamoyl)phenyl]furan-2-carboxamide

InChI

InChI=1S/C15H15ClN2O3/c16-8-2-9-17-14(19)11-4-6-12(7-5-11)18-15(20)13-3-1-10-21-13/h1,3-7,10H,2,8-9H2,(H,17,19)(H,18,20)

InChI Key

XTHLBIVEIDSBBS-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C(=O)NC2=CC=C(C=C2)C(=O)NCCCCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.